molecular formula C5H6N2O2 B3053098 N'-hydroxyfuran-2-carboximidamide CAS No. 50892-99-4

N'-hydroxyfuran-2-carboximidamide

Cat. No.: B3053098
CAS No.: 50892-99-4
M. Wt: 126.11 g/mol
InChI Key: BYRPNZFONPLHNA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N’-hydroxyfuran-2-carboximidamide typically involves the reaction of furan-2-carboximidamide with hydroxylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Chemical Reactions Analysis

N’-hydroxyfuran-2-carboximidamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-hydroxyfuran-2-carboximidamide involves its binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This action prevents the growth and proliferation of bacterial cells, making it effective against certain bacterial infections . The molecular targets include the ribosomal RNA and associated proteins within the bacterial ribosome .

Comparison with Similar Compounds

N’-hydroxyfuran-2-carboximidamide can be compared with other similar compounds, such as:

The uniqueness of N’-hydroxyfuran-2-carboximidamide lies in its specific structure, which allows it to effectively bind to bacterial ribosomes and inhibit protein synthesis .

Properties

CAS No.

50892-99-4

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

IUPAC Name

N'-hydroxyfuran-2-carboximidamide

InChI

InChI=1S/C5H6N2O2/c6-5(7-8)4-2-1-3-9-4/h1-3,8H,(H2,6,7)

InChI Key

BYRPNZFONPLHNA-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(=NO)N

Isomeric SMILES

C1=COC(=C1)/C(=N\O)/N

Canonical SMILES

C1=COC(=C1)C(=NO)N

Key on ui other cas no.

50892-99-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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